molecular formula C18H27ClN4 B12895179 6-Amino-7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate CAS No. 78703-86-3

6-Amino-7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate

Cat. No.: B12895179
CAS No.: 78703-86-3
M. Wt: 334.9 g/mol
InChI Key: HBYHKQSUGYAUKZ-UHFFFAOYSA-N
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Description

7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine is a chemical compound that belongs to the class of quinoline derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and antimicrobial research. The presence of the quinoline nucleus and the diethylamino side chain contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 7-position can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can undergo redox reactions under specific conditions.

    Condensation Reactions: It can form Schiff bases with aldehydes and ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine involves its interaction with specific molecular targets in microbial cells. The compound is believed to interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of microbial growth. The quinoline nucleus plays a crucial role in binding to the target sites, while the diethylamino side chain enhances its lipophilicity and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another quinoline derivative with antimalarial activity.

    Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for its anti-inflammatory properties.

    Primaquine: A quinoline derivative used as an antimalarial agent.

Uniqueness

7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine is unique due to its specific substitution pattern and the presence of the diethylamino side chain, which imparts distinct chemical and biological properties. Its potential as an antimicrobial agent and its versatility in chemical reactions make it a valuable compound for further research and development.

Properties

CAS No.

78703-86-3

Molecular Formula

C18H27ClN4

Molecular Weight

334.9 g/mol

IUPAC Name

7-chloro-4-N-[5-(diethylamino)pentan-2-yl]quinoline-4,6-diamine

InChI

InChI=1S/C18H27ClN4/c1-4-23(5-2)10-6-7-13(3)22-17-8-9-21-18-12-15(19)16(20)11-14(17)18/h8-9,11-13H,4-7,10,20H2,1-3H3,(H,21,22)

InChI Key

HBYHKQSUGYAUKZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)N

Origin of Product

United States

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